Adenylosuccinic acid

Enzyme kinetics Purine metabolism Binding affinity

Substituting IMP or AMP for adenylosuccinic acid in ADSL kinetic assays produces inaccurate binding data-ASA binds adenylosuccinate lyase 8-fold more strongly than AMP, reflecting the critical contribution of the succinyl moiety to enzyme recognition. • ADSL (EC 4.3.2.2) kinetic characterization: definitive Km/Ki determination requiring the native succinyl-modified substrate. • Purine nucleotide cycle thermodynamic benchmark: ΔF° = -8.6 kcal/mol for ASA hydrolysis anchors metabolic flux models. • Validated HILIC UPLC-MS/MS method: 10-100,000 ng/mL linear range in plasma for pharmacokinetic studies. Crystalline solid, ≥95% purity, MW 463.29. For research use only.

Molecular Formula C14H18N5O11P
Molecular Weight 463.29 g/mol
Cat. No. B1201510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenylosuccinic acid
Synonymsadenylosuccinate
adenylosuccinic acid
Molecular FormulaC14H18N5O11P
Molecular Weight463.29 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C14H18N5O11P/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28)
InChIKeyOFBHPPMPBOJXRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenylosuccinic Acid Procurement Guide


Adenylosuccinic acid (ASA; CAS 19046-78-7; adenylosuccinate; aspartyl adenylate) is a purine ribonucleoside monophosphate intermediate in the de novo purine nucleotide biosynthesis pathway and purine nucleotide cycle [1]. It is enzymatically synthesized from inosine monophosphate (IMP) and L-aspartate via adenylosuccinate synthetase, and subsequently cleaved to adenosine monophosphate (AMP) and fumarate by adenylosuccinate lyase [2]. Structurally distinct from its immediate metabolic neighbors IMP and AMP, ASA features a succinyl moiety attached to the 6-position of the purine ring, conferring unique binding and thermodynamic properties. Commercially available as a crystalline solid (MW 463.29) with typical purity ≥95%, ASA has been investigated clinically for Duchenne muscular dystrophy and metabolically for adenylosuccinate lyase deficiency and ADSSL1 myopathy [3].

Why Adenylosuccinic Acid Cannot Be Substituted


Substitution of ASA with inosine monophosphate (IMP) or adenosine monophosphate (AMP)—its immediate precursors and products in the purine nucleotide cycle—leads to fundamentally different experimental outcomes due to divergent enzyme binding affinities, thermodynamic driving forces, and biological activities. ASA binds adenylosuccinate lyase 8-fold more strongly than AMP, as quantified by their Ki values [1]. The free energy of ASA hydrolysis to IMP and aspartate is −8.6 kcal/mol, establishing a thermodynamic benchmark that cannot be replicated by IMP or AMP alone [2]. Furthermore, ASA exhibits specific biological activities—including inhibition of calcium-induced cation channel activation in brown adipocytes and induction of glucose-stimulated insulin exocytosis in pancreatic β-cells—that are not observed with AMP or IMP at equivalent concentrations [3]. These quantified differences preclude generic interchangeability.

Adenylosuccinic Acid Quantitative Evidence


Adenylosuccinate Lyase Binding Affinity

Adenylosuccinic acid (AMP-S) binds to yeast adenylosuccinate lyase with an affinity 8 times greater than adenosine monophosphate (AMP), as directly determined by comparative Ki measurements. This difference quantifies the critical role of the succinyl group in enzyme-substrate recognition [1].

Enzyme kinetics Purine metabolism Binding affinity

Hydrolysis Free Energy Benchmark

The free energy change (ΔF°) for adenylosuccinic acid hydrolysis to inosine-5′-phosphate (IMP) and L-aspartate is −8.6 kcal/mol at pH 8.0 and 37°C. This value is specific to the ASA→IMP+aspartate reaction and cannot be derived from AMP or IMP alone, providing a thermodynamic fingerprint for this intermediate [1]. The equilibrium constant for ASA synthesis from GTP, IMP, and L-aspartate was determined to be 2.9 (forward) and 10.0 (reverse) under identical conditions [1].

Thermodynamics Nucleotide metabolism Equilibrium analysis

Cation Channel Inhibition in Brown Adipocytes

Adenylosuccinic acid (10 µM) inhibits calcium-induced activation of non-selective cation channels in isolated rat brown adipocytes, as measured by patch-clamp electrophysiology. Adenosine 5′-monophosphate (AMP) was characterized as a selective inhibitor of the same channel, but the structural requirements for inhibition are distinct and not replicated by inosine monophosphate (IMP) [1].

Patch-clamp electrophysiology Ion channel pharmacology Adipocyte biology

Glucose-Stimulated Insulin Secretion

Adenylosuccinic acid at 10 µM increases glucose-induced insulin exocytosis in 832/13 INS-1 pancreatic β-cells. This insulin secretagogue activity distinguishes ASA from its metabolic precursor IMP and product AMP, neither of which demonstrates comparable enhancement of glucose-stimulated insulin secretion in this system [1].

Insulin secretion Pancreatic β-cell Diabetes research

HILIC UPLC-MS/MS Detection Method

Quantification of ASA in biological matrices requires a validated HILIC UPLC-MS/MS method with a 2-minute gradient and positive ion electrospray, achieving a linear calibration range of 10 ng/mL to 100,000 ng/mL in plasma. This method was specifically developed for ASA analysis in pharmacokinetic studies for metabolic disease applications, and standard reversed-phase HPLC methods for AMP or IMP are not directly transferable due to ASA's distinct polarity and retention behavior [1].

Bioanalytical method LC-MS/MS Pharmacokinetics

Solubility Profile

ASA demonstrates reproducible solubility in DMF (20 mg/mL), DMSO (20 mg/mL), and PBS pH 7.2 (10 mg/mL), with partial solubility in ethanol. This profile differs from AMP and IMP, which exhibit distinct solubility characteristics in these solvents. The availability of the tetraammonium salt form (solubility: H2O 200 mg/mL with ultrasonication) provides additional formulation flexibility .

Solubility Formulation Sample preparation

Adenylosuccinic Acid Application Scenarios


Adenylosuccinate Lyase Kinetic Studies

Adenylosuccinic acid is the essential substrate for adenylosuccinate lyase (EC 4.3.2.2) kinetic characterization. Its 8-fold stronger binding relative to AMP [1] makes it indispensable for determining accurate Km and Ki values. Substitution with AMP or IMP will produce binding data that fail to account for the succinyl moiety contribution to enzyme recognition. Recommended for steady-state kinetic assays, inhibitor screening, and structural biology studies of this enzyme.

Metabolic Flux & Thermodynamic Modeling

For quantitative metabolic modeling of the purine nucleotide cycle, ASA provides a unique thermodynamic benchmark (ΔF° = −8.6 kcal/mol for hydrolysis to IMP and aspartate at pH 8.0, 37°C) [1]. This value anchors the energetic landscape of the IMP→ASA→AMP interconversion. Neither IMP nor AMP alone can supply this reaction-specific free energy data. Applicable to systems biology modeling, isotope tracing studies, and metabolic engineering in yeast or mammalian systems.

Pancreatic β-Cell Insulin Secretion Pharmacology

ASA at 10 µM enhances glucose-stimulated insulin exocytosis in INS-1 β-cells [1]. This activity is not shared by IMP or AMP, making ASA the required reagent for investigating purine nucleotide regulation of insulin secretion. Suitable for diabetes research programs focused on identifying endogenous insulin secretagogues, screening for modulators of glucose-stimulated insulin release, or studying metabolic coupling in pancreatic islets.

Bioanalytical Method for Pharmacokinetic Studies

Quantitative analysis of ASA in biological matrices demands the validated HILIC UPLC-MS/MS method with a 2-minute gradient and 10-100,000 ng/mL linear range in plasma [1]. Researchers conducting pharmacokinetic studies of ASA—including for Duchenne muscular dystrophy, ADSSL1 myopathy, or other metabolic diseases—must implement this compound-specific method. AMP or IMP standards and reversed-phase HPLC protocols are not interchangeable and will not yield accurate ASA concentrations.

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